molecular formula C19H23BrN2O3S B603440 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 1808707-46-1

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B603440
CAS No.: 1808707-46-1
M. Wt: 439.4g/mol
InChI Key: ZVVPHOVOBKDYIA-UHFFFAOYSA-N
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Description

  • This step involves the sulfonylation of the piperazine ring using 4-bromo-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Reaction conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
  • Attachment of the 2,6-Dimethylphenyl Group:

    • The final step involves the coupling of the 2,6-dimethylphenyl group to the piperazine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
    • Reaction conditions: These reactions are usually performed under inert atmosphere (argon or nitrogen) with appropriate ligands and bases to facilitate the coupling.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    • Use of continuous flow reactors to enhance reaction efficiency and safety.
    • Implementation of automated systems for precise control of reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is prepared through standard organic synthesis techniques.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

      Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

      Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

      Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Major Products:

    • Oxidation products include hydroxylated or carboxylated derivatives.
    • Reduction products include dehalogenated compounds.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

      Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

      Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Mechanism of Action

    The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine depends on its specific application:

      Molecular Targets: It may interact with specific proteins or enzymes, altering their activity. For example, it could inhibit or activate certain receptors in biological systems.

      Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its structure and functional groups.

    Comparison with Similar Compounds

      1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

      1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure but with different positions of the methyl groups on the phenyl ring.

    Uniqueness:

    • The presence of the bromo group in 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can significantly influence its reactivity and interaction with biological targets compared to its chloro or unsubstituted analogs.
    • The specific positioning of the methoxy and sulfonyl groups can also affect its chemical properties and potential applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZVVPHOVOBKDYIA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23BrN2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    439.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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